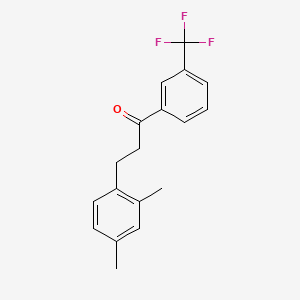

3-(2,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,4-Dimethylphenyl)-3’-trifluoromethylpropiophenone is an organic compound characterized by the presence of a trifluoromethyl group and a dimethylphenyl group attached to a propiophenone backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-3’-trifluoromethylpropiophenone typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, temperature control, and catalyst recycling are critical factors in the industrial production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,4-Dimethylphenyl)-3’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Aplicaciones Científicas De Investigación

3-(2,4-Dimethylphenyl)-3’-trifluoromethylpropiophenone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 3-(2,4-Dimethylphenyl)-3’-trifluoromethylpropiophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This can lead to modulation of enzymatic activity and signaling pathways, contributing to its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(2,4-Dimethylphenyl)-3’-methylpropiophenone

- 3-(2,4-Dimethylphenyl)-3’-chloropropiophenone

- 3-(2,4-Dimethylphenyl)-3’-bromopropiophenone

Uniqueness

3-(2,4-Dimethylphenyl)-3’-trifluoromethylpropiophenone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs.

Actividad Biológica

3-(2,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone, commonly referred to as a trifluoromethyl ketone, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H14F3O

- Molecular Weight : 292.28 g/mol

The presence of the trifluoromethyl group significantly influences the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections delve into specific biological activities associated with this compound.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of trifluoromethyl ketones. For instance:

- In Vitro Studies : A study demonstrated that derivatives of trifluoromethyl ketones showed significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be as low as 250 µg/mL for certain derivatives against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 250 |

| Control (Oxytetracycline) | 62.5 |

This suggests that the compound may serve as a lead for developing new antibiotics.

Anti-Inflammatory Activity

The anti-inflammatory potential of similar compounds has been explored through their ability to inhibit cyclooxygenase (COX) enzymes:

- COX Inhibition : Some derivatives demonstrated COX-1 and COX-2 inhibition comparable to established drugs like celecoxib. For example, one study reported IC50 values for COX-2 inhibition in the range of 0.04 µM . While specific data for our target compound is limited, structural similarities suggest potential anti-inflammatory effects.

Cytotoxicity and Safety Profile

Cytotoxicity assessments are crucial for understanding the therapeutic index of any bioactive compound:

- Cytotoxicity Testing : Preliminary cytotoxicity tests on NIH/3T3 cell lines indicated that certain trifluoromethyl ketones displayed IC50 values around 148 µM, indicating moderate cytotoxic effects . This highlights the need for further investigations into the safety profile of this compound.

Case Studies and Research Findings

- In Vivo Studies : A study on zebrafish embryos revealed that related compounds exhibited lethal concentrations (LC50) around 0.39 mg/L, indicating significant toxicity at higher concentrations . This raises concerns about environmental impact and necessitates careful dosage considerations in therapeutic applications.

- Structure-Activity Relationship (SAR) : The presence of electronegative groups like trifluoromethyl is known to enhance lipophilicity and thus improve membrane permeability, which is crucial for bioactivity .

Propiedades

IUPAC Name |

3-(2,4-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3O/c1-12-6-7-14(13(2)10-12)8-9-17(22)15-4-3-5-16(11-15)18(19,20)21/h3-7,10-11H,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAHLYBIMSEICF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644696 |

Source

|

| Record name | 3-(2,4-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-32-6 |

Source

|

| Record name | 3-(2,4-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.